molecular formula C17H28N4O2S B13761195 Caffeine, 8-(nonylthio)- CAS No. 73747-38-3

Caffeine, 8-(nonylthio)-

Cat. No.: B13761195
CAS No.: 73747-38-3
M. Wt: 352.5 g/mol
InChI Key: SXZNHFFRABVGJZ-UHFFFAOYSA-N
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Description

1,3,7-Trimethyl-8-nonylsulfanylpurine-2,6-dione is a heterocyclic organic compound with the molecular formula C₁₇H₂₈N₄O₂S and a molecular weight of 352.495 g/mol . This compound is part of the purine family and is characterized by its unique structure, which includes a nonylsulfanyl group attached to a trimethylated purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-trimethyl-8-nonylsulfanylpurine-2,6-dione typically involves the alkylation of 1,3,7-trimethylxanthine with nonylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trimethyl-8-nonylsulfanylpurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: 1,3,7-Trimethylxanthine.

    Substitution: Various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

1,3,7-Trimethyl-8-nonylsulfanylpurine-2,6-dione has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-8-nonylsulfanylpurine-2,6-dione involves its interaction with molecular targets such as adenosine receptors. The compound acts as an antagonist, blocking the binding of adenosine and thereby modulating various physiological responses. This interaction affects pathways involved in neurotransmission, cardiovascular function, and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,7-Trimethyl-8-nonylsulfanylpurine-2,6-dione is unique due to the presence of the nonylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the lipophilicity of the compound, potentially affecting its bioavailability and interaction with lipid membranes.

Properties

CAS No.

73747-38-3

Molecular Formula

C17H28N4O2S

Molecular Weight

352.5 g/mol

IUPAC Name

1,3,7-trimethyl-8-nonylsulfanylpurine-2,6-dione

InChI

InChI=1S/C17H28N4O2S/c1-5-6-7-8-9-10-11-12-24-16-18-14-13(19(16)2)15(22)21(4)17(23)20(14)3/h5-12H2,1-4H3

InChI Key

SXZNHFFRABVGJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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